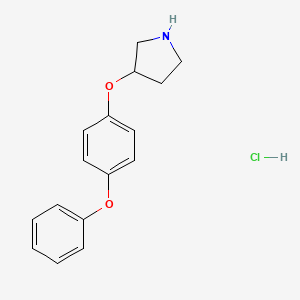

3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKGJJYPXXSRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride (CAS 942304-30-5) is a heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its unique structural architecture, combining a pyrrolidine ring with a phenoxyphenyl ether moiety, presents a versatile scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a common motif in many biologically active compounds and FDA-approved drugs, often imparts favorable pharmacokinetic properties such as enhanced aqueous solubility. The phenoxyphenyl ether group is also a privileged structure in medicinal chemistry, known to interact with various biological targets and contribute to the overall pharmacological profile of a molecule.

This technical guide provides a comprehensive overview of the core properties of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, including its physicochemical characteristics, a detailed potential synthetic route, and its significance as a building block in the design of innovative therapeutics, particularly in the realm of neuroscience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.

| Property | Value | Source |

| CAS Number | 942304-30-5 | [1] |

| Molecular Formula | C₁₆H₁₈ClNO₂ | [1] |

| Molecular Weight | 291.77 g/mol | [1] |

| Canonical SMILES | C1NCOC1=CC=C(C=C1)OC1=CC=CC=C1.Cl | [1] |

| Physical Form | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Practice |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.

Step 1: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry. This makes it an ideal choice for coupling (R)-N-Boc-3-hydroxypyrrolidine with 4-phenoxyphenol.

Experimental Protocol (Analogous Procedure):

-

Reaction Setup: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-phenoxyphenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution. The reaction mixture may develop a characteristic color change.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired product, (R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.

-

Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to the formation of unwanted byproducts.

-

Stepwise Addition at Low Temperature: The slow, dropwise addition of DIAD at 0 °C helps to control the exothermic nature of the reaction and minimize side reactions.

-

Chromatographic Purification: Purification by column chromatography is necessary to remove the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Experimental Protocol (Standard Procedure):

-

Deprotection: Dissolve the purified (R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine (1.0 eq.) in a solution of 4M hydrochloric acid (HCl) in dioxane.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The deprotection is typically rapid and can be monitored by TLC or LC-MS. The product will precipitate out of the solution as the hydrochloride salt.

-

Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether or dioxane, and dry under vacuum to yield the final product, 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, as a solid.

Self-Validating System: The formation of a precipitate is a strong indicator of successful deprotection and salt formation. The purity of the final product can be readily assessed by its melting point and confirmed by analytical techniques such as NMR and mass spectrometry.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the protons of the pyrrolidine ring, and the N-H protons. The aromatic region (typically δ 6.8-7.4 ppm) will likely exhibit complex splitting patterns. The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 2.0-4.0 ppm). The proton attached to the carbon bearing the ether linkage is expected to be a multiplet in the downfield region of the aliphatic signals.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 16 carbon atoms in the molecule. The aromatic carbons will resonate in the δ 115-160 ppm range, while the aliphatic carbons of the pyrrolidine ring will appear in the upfield region (typically δ 25-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine hydrochloride.

-

C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C stretch (ether): Strong absorptions in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 270.14, corresponding to the protonated form of 3-(4-phenoxyphenoxy)pyrrolidine.

Applications in Drug Discovery

The structural features of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride make it an attractive starting point for the synthesis of compound libraries targeting a variety of biological systems, particularly within the central nervous system (CNS).

Scaffold for CNS-Active Agents

The pyrrolidine ring is a key component of many neurotransmitters and neuromodulators. Its incorporation into drug candidates can influence their interaction with receptors and transporters in the brain. The phenoxyphenyl ether moiety is also found in a number of CNS-active compounds, where it can engage in hydrophobic and π-stacking interactions with protein targets.

A notable example is the development of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors. These compounds have shown potential for the treatment of pain and depression.

Caption: Interaction of a pyrrolidine-based drug candidate with a CNS target.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar amine hydrochlorides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a valuable building block for medicinal chemists and drug discovery scientists. Its combination of a pyrrolidine scaffold and a phenoxyphenyl ether moiety offers a promising starting point for the design of novel therapeutics, particularly for CNS disorders. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a comprehensive overview of its known properties and a robust, analogous synthetic strategy, empowering researchers to effectively utilize this compound in their discovery efforts.

References

-

Aaron Chemistry GmbH. (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL. [Link]

-

National Center for Biotechnology Information. "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships." PubChem. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Boc Deprotection. [Link]

-

Aaron Chemistry GmbH. (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Aryloxy Pyrrolidine Ethers as Monoamine Transporter Inhibitors

Introduction: The Therapeutic Potential of Aryloxy Pyrrolidine Ethers

The aryloxy pyrrolidine ether scaffold represents a significant and versatile pharmacophore in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological and psychiatric disorders. The core structure, characterized by a pyrrolidine ring connected via an ether linkage to an aromatic system, has proven to be a rich source of potent and selective inhibitors of monoamine transporters. These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission. Their modulation by small molecules is a cornerstone of treatment for conditions such as depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery due to its ability to explore three-dimensional space effectively, owing to its sp³-hybridized carbons and non-planar "pseudorotation" conformation.[1] This structural feature, combined with the electronic and steric properties of the aryloxy moiety, allows for fine-tuning of the molecule's affinity and selectivity for the monoamine transporters. This guide will provide a comprehensive analysis of the structure-activity relationships of aryloxy pyrrolidine ethers, offering insights into the rational design of next-generation monoamine reuptake inhibitors.

Core Scaffold and Key Areas of Modification

The fundamental structure of an aryloxy pyrrolidine ether can be systematically modified to explore the chemical space and optimize its pharmacological profile. The key areas for SAR investigation are:

-

The Aryl Group (Ar): Substitutions on this aromatic ring significantly influence the compound's potency and selectivity.

-

The Pyrrolidine Ring: The stereochemistry and substitution patterns on this saturated heterocycle are crucial for proper orientation within the transporter's binding pocket.

-

The Ether Linkage (-O-): This linker provides the appropriate spacing and conformational flexibility for optimal interaction with the target protein.

Caption: Core scaffold of aryloxy pyrrolidine ethers highlighting key modification points for SAR studies.

I. The Aryl Group: A Key Determinant of Potency and Selectivity

The nature and position of substituents on the aryl ring are arguably the most critical factors in determining the affinity and selectivity of aryloxy pyrrolidine ethers for the monoamine transporters. Extensive research on related scaffolds, such as [(aryl)(aryloxy)methyl]piperidines, has provided a wealth of knowledge that can be extrapolated to the pyrrolidine series.[2][3]

A. Impact of Substitution on the Aromatic Ring

Systematic variation of substituents on the aryl ring allows for the modulation of electronic and steric properties, which in turn affects the binding affinity for DAT, SERT, and NET.

| Substitution Pattern | Effect on Monoamine Transporter Affinity | Key Insights |

| Unsubstituted Phenyl | Moderate affinity for SERT and NET. | Baseline activity, often used as a starting point for optimization. |

| Monosubstitution (e.g., -Cl, -F, -CH₃) | Can increase affinity for SERT and NET. The position of the substituent is critical. | Electron-withdrawing groups in the para position often enhance SERT affinity. |

| Disubstitution (e.g., 3,4-dichloro, 4-chloro-3-trifluoromethyl) | Can lead to highly potent and selective inhibitors. | The combination of electronic and steric effects from two substituents can create optimal interactions within the binding pocket. |

| Naphthyl or other fused ring systems | Often results in potent inhibitors, particularly for DAT and NET. | The extended aromatic system can engage in additional hydrophobic or π-stacking interactions. |

This table is a generalized summary based on trends observed in related chemical series. Specific potencies will vary depending on the full molecular structure.

The data from studies on related piperidine analogs, for instance, have shown that compounds with a 4-substituted phenyl or a naphthyl group can exhibit high affinity for both SERT and NET, making them promising candidates for dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[2]

II. The Pyrrolidine Ring: Stereochemistry and Substituent Effects

The pyrrolidine ring is not merely a passive anchor but an active contributor to the pharmacophore. Its stereochemistry and the presence of substituents can profoundly impact biological activity.

A. The Critical Role of Stereochemistry

The pyrrolidine ring contains at least one stereocenter, and often more, depending on its substitution pattern. The absolute configuration of these stereocenters is a determining factor in the compound's affinity for its target, as the binding pockets of monoamine transporters are chiral environments. It is common for one enantiomer of a chiral drug to be significantly more active than the other. Therefore, stereoselective synthesis and the evaluation of individual enantiomers are essential steps in the SAR exploration of aryloxy pyrrolidine ethers.[4]

B. N-Substituents and their Influence

The nitrogen atom of the pyrrolidine ring is a key point of interaction and a site for further chemical modification. The nature of the substituent on the nitrogen can influence the compound's basicity, lipophilicity, and overall steric profile. In many classes of monoamine reuptake inhibitors, an unsubstituted or N-methylated amine is optimal for high affinity. However, larger N-substituents can be explored to modulate selectivity or introduce additional functionalities.[5][6]

III. The Ether Linkage: A Bridge for Optimal Binding

The ether linkage in aryloxy pyrrolidine ethers serves as a crucial spacer, connecting the aryl and pyrrolidine moieties at an optimal distance and with appropriate conformational flexibility to allow for effective binding to the monoamine transporters. While the ether bond itself is relatively stable and less prone to metabolic cleavage compared to an ester linkage, its impact on the overall conformation of the molecule is significant.[7]

The length and flexibility of the linker can be modified to fine-tune the positioning of the pharmacophoric elements within the transporter's binding site. Variations might include replacing the ether with a thioether or an amine, or extending the carbon chain between the oxygen and the pyrrolidine ring. However, the simple and robust ether linkage has proven to be highly effective in this class of compounds.

Experimental Protocols for SAR Determination

A thorough investigation of the SAR of aryloxy pyrrolidine ethers relies on robust and reproducible in vitro assays. The two primary methods for characterizing the interaction of these compounds with monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays.

A. Radioligand Binding Assays: Measuring Affinity

These assays directly measure the affinity of a test compound for the transporter by assessing its ability to displace a radiolabeled ligand with known high affinity and selectivity.

Step-by-Step Methodology:

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature or 4°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

B. Neurotransmitter Uptake Inhibition Assays: Assessing Functional Potency

These assays measure the functional ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter (or a substrate analog) into cells expressing the target transporter.

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a range of concentrations of the test compound.

-

Initiation of Uptake: Add a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (typically 5-15 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular radioactivity.

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀).

Conclusion and Future Perspectives

The aryloxy pyrrolidine ether scaffold continues to be a fertile ground for the discovery of novel monoamine reuptake inhibitors. A systematic approach to SAR, focusing on the aryl group, the pyrrolidine ring, and the ether linkage, is crucial for the rational design of compounds with desired potency and selectivity profiles. The combination of targeted synthesis and robust in vitro characterization, as outlined in this guide, provides a clear path forward for researchers in this field.

Future research will likely focus on fine-tuning the selectivity of these compounds to achieve specific therapeutic effects with fewer side effects. For example, the development of DAT/NET dual inhibitors or SERT/NET dual inhibitors with specific ratios of activity may offer advantages over non-selective or single-target agents for certain indications. Furthermore, the exploration of novel substitution patterns and the use of computational modeling will undoubtedly accelerate the discovery of the next generation of aryloxy pyrrolidine ether-based therapeutics.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Kouznetsov, V.V., et al. (2019). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 24(19), 3533. Available at: [Link]

-

Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512-32. Available at: [Link]

-

Koval, A., et al. (2019). New method of synthesis of 2-arylpyrrolidines : reaction of resorcinol and its derivatives with γ -ureidoacetals. ResearchGate. Available at: [Link]

-

Newman, A.H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. Journal of Medicinal Chemistry, 44(4), 587-601. Available at: [Link]

-

Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Izenwasser, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-98. Available at: [Link]

-

Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

-

Rothman, R.B., et al. (2013). Studies of the Biogenic Amine Transporters 15. Identification of Novel Allosteric Dopamine Transporter Ligands with Nanomolar Potency. ResearchGate. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

De la Cruz, S., et al. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(40), 8378-95. Available at: [Link]

-

Romero, M., et al. (1999). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Bioorganic & Medicinal Chemistry Letters, 9(10), 1379-84. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1269871. Available at: [Link]

-

Grigor'ev, I.A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 22, 22-22. Available at: [Link]

-

Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Semantic Scholar. Available at: [Link]

-

Chimenti, F., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 49. Available at: [Link]

-

Nagle, S.T., et al. (2011). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(1), 269-77. Available at: [Link]

-

Canale, V., et al. (2021). Fine-tuning 5-HT 7 receptor selectivity, inverse agonism, and metabolic stability of new (aryloxy)ethyl-piperidines toward antidepressant and pro-cognitive properties. PlumX Metrics. Available at: [Link]

-

Słoczyńska, K., et al. (2016). Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity. Bioorganic & Medicinal Chemistry, 24(22), 5897-5908. Available at: [Link]

-

Talybov, G. M. (2024). Synthesis of α-Glycol Monoallyl Ethers. Crossref. Available at: [Link]

-

Seebach, D., et al. (2013). Distinct conformational preferences of prolinol and prolinol ether enamines in solution revealed by NMR. Chemical Science, 4(6), 2377-2384. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

novel pyrrolidine building blocks for analgesic drug development

An In-Depth Technical Guide to Novel Pyrrolidine Building Blocks for Analgesic Drug Development

Abstract

The escalating opioid crisis has intensified the demand for novel, non-addictive analgesics. The pyrrolidine ring, a five-membered nitrogen heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique structural properties. Its non-planar, flexible conformation allows for precise three-dimensional positioning of substituents, facilitating optimal interactions with complex biological targets within the central nervous system. This guide provides an in-depth exploration of the design, synthesis, and evaluation of novel pyrrolidine-based building blocks for the development of next-generation analgesic drugs. We will delve into key biological targets, rational synthetic strategies, detailed evaluation protocols, and the critical analysis of structure-activity relationships (SAR) that drive modern analgesic research.

The Pyrrolidine Scaffold: A Cornerstone for CNS Drug Discovery

The utility of the pyrrolidine scaffold in drug design is rooted in its distinct stereochemical and conformational properties. Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a puckered, three-dimensional structure. This "pseudorotation" allows it to explore a wider pharmacophore space, increasing the likelihood of high-affinity binding to target proteins. Furthermore, the presence of multiple stereocenters enables the synthesis of diverse stereoisomers, where the spatial orientation of substituents can dramatically alter biological activity and target selectivity. This inherent versatility has made the pyrrolidine nucleus a foundational component in numerous approved drugs and a focal point for ongoing discovery efforts.

Key Biological Targets for Pyrrolidine-Based Analgesics

The development of effective analgesics hinges on modulating specific pain signaling pathways. Pyrrolidine derivatives have shown significant promise in targeting several key receptors and enzymes implicated in pain perception.

-

N-Methyl-D-Aspartate (NMDA) Receptors: These glutamate receptors are pivotal in central sensitization, a key mechanism underlying neuropathic and chronic pain. Activation of NMDA receptors increases pain sensitivity and can reduce the effectiveness of opioids. Pyrrolidine-containing antagonists can block these receptors, offering a therapeutic strategy for opioid-resistant and neuropathic pain states.

-

Transient Receptor Potential (TRP) Channels: Channels like TRPV1 (the capsaicin receptor) and TRPA1 are expressed in primary sensory neurons and are crucial for sensing noxious thermal, mechanical, and chemical stimuli. Pharmacological blockade of these channels can produce significant analgesia, making them a major target for non-opioid drug development.

-

Voltage-Gated Sodium Channels (VGSCs): Specific sodium channel subtypes, notably Nav1.7 and Nav1.8, are preferentially expressed on nociceptors and are critical for initiating pain signals. Selective blockers of these channels can prevent pain signal transmission without affecting the central nervous system, thereby avoiding the side effects associated with opioids. The recently approved non-opioid analgesic suzetrigine (Journavx) validates this approach by selectively blocking the Nav1.8 channel.

-

Cyclooxygenase (COX) Enzymes: As the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs), COX-1 and COX-2 are well-established mediators of inflammatory pain. Novel pyrrolidine derivatives have been designed as COX inhibitors, aiming for improved potency and safety profiles compared to traditional NSAIDs.

-

N-Acylethanolamine Acid Amidase (NAAA): This enzyme is responsible for degrading the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibiting NAAA with pyrrolidine-based compounds restores PEA levels, offering a novel mechanism for managing inflammation and pain.

Rational Design and Synthesis of Novel Pyrrolidine Building Blocks

The efficient construction of diverse and functionally complex pyrrolidine libraries is paramount. Modern synthetic strategies focus on atom economy, stereocontrol, and rapid access to molecular diversity.

Strategy 1: Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach reduces waste, minimizes purification steps, and is ideal for generating large compound libraries for high-throughput screening. The Ytterbium(III) triflate-catalyzed diastereoselective synthesis is a prime example, enabling the construction of highly substituted pyrrolidines.

Strategy 2: 1,3-Dipolar Cycloaddition

This is a classic and powerful method for constructing five-membered heterocycles. It involves the reaction of a 1,3-dipole (such as an azomethine ylide generated in-situ) with a dipolarophile (typically an activated alkene). This reaction allows for excellent control over regio- and stereoselectivity, making it invaluable for synthesizing complex pyrrolidine scaffolds, including spiro-derivatives.

Strategy 3: Spirocyclic Scaffolds

Introducing conformational rigidity can significantly enhance binding affinity and selectivity. Spirocyclic pyrrolidines, such as spiro[indan-pyrrolidine] and spiro[tetralin-pyrrolidine] derivatives, lock the molecule into a specific three-dimensional orientation. These building blocks have demonstrated significant analgesic activity and represent a promising avenue for creating potent and selective modulators of CNS targets.

Experimental Evaluation Workflow

A hierarchical screening cascade is essential for efficiently identifying and validating promising analgesic candidates. This process moves from computational predictions to definitive in vivo efficacy models.

In Vitro Assays

Initial screening involves assessing the compound's interaction with its intended target. This can include enzyme inhibition assays (e.g., for COX-1/COX-2 or 5-LOX) and cell-based functional assays (e.g., measuring calcium influx in cells expressing TRP channels). For instance, a recently synthesized pyrrolidine derivative, MAK01, was evaluated for its inhibitory concentration (IC50) against COX-1, COX-2, and 5-LOX enzymes to quantify its anti-inflammatory potential.

In Vivo Analgesic Models

Compounds that demonstrate promising in vitro activity are advanced to animal models to assess their analgesic efficacy and physiological effects. The choice of model is critical and depends on the anticipated mechanism of action.

-

Models for Central Analgesia (Opioid-like): The Hot Plate Test and Tail Flick Test measure the reaction time of an animal to a thermal stimulus. An increase in latency to respond indicates a centrally mediated analgesic effect.

-

Models for Peripheral/Inflammatory Pain:

-

The Acetic Acid-Induced Writhing Test is a model of visceral chemical pain. Injected acetic acid causes irritation and induces a characteristic "writhing" response, which can be counted. Analgesics reduce the number of writhes.

-

The Formalin Test provides a more complex pain phenotype. An injection of formalin into the paw elicits a biphasic response: an initial acute phase (neurogenic pain) followed by a later tonic phase (inflammatory pain). This allows for the differentiation between drugs acting on acute versus inflammatory pain mechanisms.

-

Detailed Experimental Protocols

Trustworthiness in experimental science is built on reproducibility. The following protocols are provided as self-validating systems, including rationale and clear endpoints.

Protocol 1: Multicomponent Synthesis of a Functionalized Pyrrolidine

(Based on the Yb(OTf)₃-catalyzed method)

Rationale: This protocol is chosen for its efficiency and ability to generate complex, highly substituted pyrrolidines in a single step. Ytterbium(III) triflate is an effective Lewis acid catalyst for this transformation. The use of molecular sieves is critical to remove water, which would otherwise hydrolyze the imine intermediate.

Methodology:

-

Imine Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add dry toluene (0.1 M final concentration).

-

Add the selected aldehyde (1.1 equivalents) and primary amine or aniline (1.1 equivalents).

-

Add activated 4 Å molecular sieves (approx. 100 mg per mmol of aldehyde).

-

Stir the mixture at room temperature for 30 minutes. Causality: This allows for the formation of the crucial imine intermediate.

-

-

Cycloaddition:

-

To the stirring mixture, add Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%).

-

Sequentially, add the 1,1-cyclopropanediester (1.0 equivalent).

-

Heat the reaction mixture to 80 °C.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclopropanediester spot is consumed.

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the molecular sieves and catalyst.

-

Wash the filter pad with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification and Validation:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity. This step provides self-validation of the synthetic outcome.

-

Protocol 2: In Vivo Acetic Acid-Induced Writhing Test

(Adapted from established screening methods)

Rationale: This is a standard, reliable model for assessing peripherally acting analgesics. Acetic acid induces an inflammatory response, causing the release of endogenous mediators like prostaglandins, which stimulate nociceptors. A reduction in writhing is a direct measure of the compound's ability to interfere with this pain signaling cascade.

Methodology:

-

Animal Acclimation:

-

Use male Swiss albino mice (20-25 g). House them in a temperature-controlled environment with a 12h light/dark cycle for at least one week prior to the experiment.

-

On the day of the experiment, place the mice in individual observation chambers for at least 30 minutes to acclimate.

-

-

Compound Administration:

-

Divide mice into groups (n=6-8 per group): Vehicle Control (e.g., saline + 0.5% Tween 80), Positive Control (e.g., Aspirin, 100 mg/kg), and Test Compound groups (at various doses, e.g., 10, 30, 100 mg/kg).

-

Administer all substances intraperitoneally (i.p.) or orally (p.o.) at a fixed volume (e.g., 10 mL/kg).

-

-

Induction of Nociception:

-

Wait for the appropriate pre-treatment time based on the route of administration (e.g., 30 minutes for i.p., 60 minutes for p.o.).

-

Administer a 0.6% (v/v) solution of acetic acid in saline via i.p. injection (10 mL/kg).

-

-

Observation and Data Collection:

-

Immediately after the acetic acid injection, start a timer.

-

After a 5-minute latency period, count the total number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a continuous 10-minute period.

-

-

Data Analysis and Validation:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage of analgesic activity (% inhibition) using the formula: % Inhibition = [(Mean Writhing_Control - Mean Writhing_Test) / Mean Writhing_Control] * 100

-

The protocol is validated if the positive control group shows a statistically significant reduction in writhing compared to the vehicle control group.

-

Data Interpretation & Structure-Activity Relationships (SAR)

SAR studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. By systematically modifying a core scaffold and assessing the impact on biological activity, researchers can identify key structural features required for efficacy.

For example, in a series of spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of the analgesic profadol, SAR studies revealed crucial insights.

| Compound ID | Structural Modification | Analgesic Potency (Writhing Test) | Analgesic Potency (Hot Plate Test) |

| Profadol | (Reference Compound) | ++++ | ++++ |

| Spiro-Parent | Unsubstituted Indan Ring | ++ | + |

| Spiro-4-OH | 4-Hydroxy on Indan Ring | +++ | +++ |

| Spiro-5-OH | 5-Hydroxy on Indan Ring | ++ | ++ |

| Spiro-6-OH | 6-Hydroxy on Indan Ring | + | + |

Data is a qualitative representation based on findings in

The data clearly indicates that the placement of a hydroxyl group on the aromatic ring significantly impacts analgesic activity. A 4-hydroxy substitution resulted in a compound with codeine-level analgesia, while substitutions at other positions were less effective. This suggests a specific hydrogen-bonding interaction at the receptor site is favored by the 4-position.

Conclusion and Future Directions

The pyrrolidine scaffold remains a highly versatile and valuable building block in the rational design of novel analgesics. Its unique three-dimensional properties provide a framework for developing highly potent and selective ligands against a range of non-opioid pain targets. Future research will likely focus on integrating these building blocks into more complex molecules, such as dual-target ligands (e.g., MOR-NRI inhibitors) or covalent inhibitors for enhanced efficacy and duration of action. The continued innovation in synthetic methodologies, coupled with a deeper understanding of pain pathophysiology, positions pyrrolidine-based chemistry at the forefront of the quest for safer and more effective pain management.

References

-

The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of profadol. (1982). Journal of Pharmaceutical Sciences. [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). Taylor and Francis Group, LLC. [Link]

-

Advances in Non-opioid Analgesics: A Comprehensive Review. (2024). Hilaris Publisher. [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Taylor & Francis. [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). ResearchGate. [Link]

-

Exploring Breakthroughs in Non-Opioid Pain Medications. (2025). Southside Pain Specialists. [Link]

-

New Pathways in Pain Management: Novel Non-Opioid Medications. (n.d.). Healthesystems. [Link]

-

Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. (n.d.). PubMed. [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). PubMed. [Link]

-

The first non-opioid painkiller. (2025). Works in Progress Magazine. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

-

Novel non-opioid analgesics in pain management. (2024). PubMed. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. (2024). International Journal of Innovative Science and Research Technology. [Link]

-

Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. (n.d.). ACS Publications. [Link]

- Pyrrolidine in Drug Discovery: A Vers

Methodological & Application

synthesis protocol for 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride via Mitsunobu reaction

Executive Summary & Strategic Analysis

This application note details the optimized synthesis of 3-(4-phenoxyphenoxy)pyrrolidine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in GPCR ligands (e.g., Histamine H3 antagonists) and ion channel modulators.

The core challenge in synthesizing this ether linkage is the stereochemical control and the purification of the reaction mixture from the stoichiometric byproducts of the Mitsunobu reaction : triphenylphosphine oxide (TPPO) and reduced azodicarboxylate (hydrazine).

Strategic Route Selection

While nucleophilic aromatic substitution (

Critical Mechanistic Insight (Stereoinversion):

The Mitsunobu reaction proceeds via an

-

Target: (R)-3-(4-phenoxyphenoxy)pyrrolidine

Start Material: (S)-N-Boc-3-hydroxypyrrolidine. -

Target: (S)-3-(4-phenoxyphenoxy)pyrrolidine

Start Material: (R)-N-Boc-3-hydroxypyrrolidine. -

Target: Racemic mixture

Start Material: Racemic N-Boc-3-hydroxypyrrolidine.

Reaction Scheme & Mechanism

The synthesis involves two distinct stages: the ether coupling and the N-Boc deprotection.

Figure 1: Synthetic pathway showing reagents and critical intermediate steps.

Critical Reagent Selection

| Reagent | Role | Selection Rationale |

| N-Boc-3-hydroxypyrrolidine | Substrate | The Boc group protects the secondary amine from alkylation and improves solubility in THF. |

| 4-Phenoxyphenol | Nucleophile | |

| Triphenylphosphine ( | Activator | Standard reagent. Must be high purity; oxidized |

| DIAD (Diisopropyl azodicarboxylate) | Oxidant | Preferred over DEAD. DIAD is thermally more stable and less shock-sensitive than Diethyl azodicarboxylate (DEAD), offering a safer safety profile for scale-up. |

| Anhydrous THF | Solvent | Essential. Moisture destroys the betaine intermediate. Toluene is a viable alternative but THF generally provides better solubility for the betaine. |

Detailed Experimental Protocol

Phase 1: Mitsunobu Coupling

Scale: 10 mmol basis.

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under a stream of nitrogen.

-

Charging: Add Triphenylphosphine (3.15 g, 12.0 mmol, 1.2 equiv) and N-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol, 1.0 equiv).

-

Solvation: Add Anhydrous THF (50 mL). Stir until fully dissolved.

-

Nucleophile Addition: Add 4-Phenoxyphenol (2.23 g, 12.0 mmol, 1.2 equiv). The solution may turn slightly yellow.

-

Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

-

Azodicarboxylate Addition (Critical Step):

-

Dissolve DIAD (2.43 g, 2.36 mL, 12.0 mmol, 1.2 equiv) in 10 mL of anhydrous THF in a pressure-equalizing dropping funnel.

-

Add the DIAD solution dropwise over 20–30 minutes.

-

Observation: The solution will turn bright yellow/orange. Ensure the temperature remains <5 °C to prevent side reactions (hydrazide formation).

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The alcohol spot should disappear.

-

Phase 2: Workup & Purification Strategy (The "Acid-Base Shuffle")

Standard chromatography is difficult due to co-elution of TPPO. This protocol uses the amine functionality for purification.[1]

-

Concentration: Rotate evaporate the THF to yield a viscous yellow oil/solid.

-

Deprotection (Boc Removal):

-

Dissolve the crude oil in 1,4-Dioxane (20 mL).

-

Add 4M HCl in Dioxane (25 mL, 100 mmol, 10 equiv).

-

Stir at RT for 2–4 hours. Gas evolution (

and Isobutylene) will occur. -

Monitoring: LC-MS should show mass of free amine (M+H = 256.1).

-

-

TPPO Removal (The Shuffle):

-

Concentrate the mixture to dryness to remove excess HCl and dioxane.

-

Partition the residue between Water (50 mL) and Diethyl Ether (

, 50 mL). -

Layer Separation: The product (amine salt) is in the Aqueous Layer . The TPPO and reduced DIAD are in the Ether Layer .

-

Wash: Extract the aqueous layer two more times with

(2 x 30 mL). Discard the organic layers (which contain the TPPO).[2][3]

-

-

Recovery:

-

Basify the aqueous layer to pH >12 using 2M NaOH (cool in ice bath during addition).

-

Extract the free amine into Dichloromethane (DCM) (3 x 50 mL).

-

Dry combined DCM layers over

, filter, and concentrate to yield the free base.

-

Phase 3: Salt Formation & Crystallization

-

Dissolve the free base oil in a minimal amount of dry Ethanol or Methanol.

-

Add 1.1 equiv of HCl (1M in ether) dropwise with stirring.

-

A white precipitate should form.[4] If not, add excess

to induce precipitation. -

Filter the solid, wash with cold ether, and dry under vacuum.

Process Workflow & Troubleshooting

Figure 2: Purification workflow leveraging the amine functionality to remove TPPO without chromatography.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF | Distill THF over Na/Benzophenone or use molecular sieves. The betaine is highly hygroscopic. |

| No Inversion | Ensure temperature is kept low (0°C) during addition. High temps favor carbocation formation which leads to racemization. | |

| TPPO Contamination | Inefficient Extraction | If the "Acid-Base Shuffle" leaves TPPO, dissolve crude product in Toluene. TPPO crystallizes out of cold toluene; the product remains soluble. Filter off TPPO.[1][4][5] |

| Sticky Solid | Hygroscopic Salt | The HCl salt may be hygroscopic. Dry in a vacuum oven at 40°C over |

Safety & Handling (Hazards)

-

DIAD/DEAD: Shock sensitive and explosive upon heating. Never concentrate pure DIAD. Store in a fridge. Use a blast shield during the first scale-up.

-

Phenols: 4-Phenoxyphenol is toxic and a skin irritant. Wear nitrile gloves and work in a fume hood.

-

Triphenylphosphine: Toxic if inhaled.

-

Waste Disposal: The ether washes contain high loads of phosphorous waste. Dispose of in the appropriate "Solid/Organic" waste stream, not down the drain.

References

-

Mitsunobu, O. (1981).[6][7] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][7][8][9] Synthesis, 1981(1), 1–28.[6][7] [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][5][7][10] Chemical Reviews, 109(6), 2551–2651. [Link]

-

Dodge, J. A., et al. (1996).[7] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[6][7] Organic Syntheses, 73, 110.[7] [Link]

-

Batesky, D. C., et al. (2017).[1][11] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][4] Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. diva-portal.org [diva-portal.org]

High-Fidelity N-Boc Deprotection of 3-(4-Phenoxyphenoxy)pyrrolidine

Application Note & Protocol Guide

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in the synthesis of pyrrolidine-based scaffolds.[1] However, for substrates containing electron-rich aromatic moieties—such as 3-(4-phenoxyphenoxy)pyrrolidine —standard deprotection protocols carry a latent risk: electrophilic aromatic substitution (EAS) by the generated tert-butyl cation.

This guide provides two optimized protocols designed to mitigate this risk while ensuring high yield and purity.

-

Method A (TFA/Scavenger): Ideal for small-scale discovery (mg to g), prioritizing purity via cation scavenging.

-

Method B (HCl/Dioxane): Optimized for scale-up (>10 g), prioritizing process safety and salt isolation.

Chemical Strategy & Risk Assessment

2.1 Substrate Analysis

The target molecule, tert-butyl 3-(4-phenoxyphenoxy)pyrrolidine-1-carboxylate, contains a diaryl ether linkage.

-

Stability: The ether linkage is generally stable to standard acidic deprotection conditions (TFA, HCl).

-

Risk Factor: The "phenoxyphenoxy" moiety is highly electron-rich. The phenoxy substituent activates the aromatic ring, making it susceptible to Friedel-Crafts alkylation by the tert-butyl cation (

) byproduct. -

Mitigation: To prevent the formation of tert-butylated impurities (which are often difficult to separate), the reaction requires a cation scavenger or a solvent system that precipitates the product rapidly, removing it from the reactive medium.

2.2 Mechanism of Action

The reaction proceeds via an acid-catalyzed elimination (E1-like) mechanism.

-

Protonation: Acid protonates the carbamate carbonyl.

-

Fragmentation: The C-O bond cleaves, releasing the carbamic acid (which decarboxylates to the amine) and the

cation.[1][2] -

Fate of

:-

Desired Path: Elimination to isobutylene (gas).

-

Undesired Path: Attack on the phenoxyphenoxy ring (alkylation).

-

Scavenged Path: Reaction with a silane or thiol (sacrificial nucleophile).

-

Figure 1: Mechanistic pathway highlighting the divergence between clean elimination and potential alkylation impurities.

Experimental Protocols

Method A: TFA-Mediated Deprotection with Scavengers

Best For: Discovery chemistry, high-purity requirements, substrates sensitive to harsh mineral acids.

Reagents:

-

Trifluoroacetic Acid (TFA) [CAS: 76-05-1][3]

-

Dichloromethane (DCM), Anhydrous[1]

-

Scavenger Cocktail: Triethylsilane (TES) OR Triisopropylsilane (TIPS). Note: Water (2-5%) can also serve as a scavenger if silanes are unavailable.

Protocol:

-

Preparation: Dissolve tert-butyl 3-(4-phenoxyphenoxy)pyrrolidine-1-carboxylate (1.0 equiv) in DCM (concentration ~0.2 M).

-

Scavenger Addition: Add Triethylsilane (2.0 equiv).

-

Rationale: TES is a highly effective hydride donor that rapidly quenches

to isobutane, preventing aromatic alkylation.

-

-

Acidification: Cool the solution to 0°C. Dropwise add TFA (final ratio DCM:TFA 2:1 or 4:1 v/v).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by LCMS (Expect M+H for product, disappearance of M+Na of SM).

-

-

Workup (Isolation of Salt):

-

Concentrate the reaction mixture in vacuo.

-

Azeotrope: Re-dissolve residue in Toluene (or DCM) and evaporate (repeat 3x) to remove residual TFA.

-

Result: Trifluoroacetate salt (often an oil or gum).

-

-

Optional Free-Basing:

Method B: HCl in Dioxane (Precipitation Method)

Best For: Scale-up (>10g), avoiding fluorinated waste, obtaining a crystalline salt.

Reagents:

-

4M HCl in 1,4-Dioxane (Commercial solution)

-

Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)[1]

Protocol:

-

Preparation: Dissolve the substrate (1.0 equiv) in a minimal amount of 1,4-dioxane or EtOAc (approx. 3-5 mL per gram of substrate).

-

Note: If the substrate is an oil, it can be used neat if 4M HCl is added in excess.

-

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at RT.

-

Tip: For larger scales (>50g), cool to 10°C during addition to manage exotherm.

-

-

Reaction: Stir at RT for 1–3 hours.

-

Observation: The product (HCl salt) often precipitates as a white or off-white solid.

-

-

Workup:

-

Yield: Typically >90% as the hydrochloride salt.

Comparison of Methods

| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane |

| Reaction Time | 2–4 Hours | 1–3 Hours |

| Impurity Profile | Low (with scavenger) | Low (due to precipitation) |

| Product Form | TFA Salt (Hygroscopic oil/gum) | HCl Salt (Often crystalline solid) |

| Scalability | Low/Medium (TFA waste cost) | High (Cheaper, easier filtration) |

| Scavenger Need | Critical (due to solution phase) | Low (Product precipitates out) |

Workflow Visualization

Figure 2: Decision matrix and process flow for N-Boc deprotection.

Analytical Validation & Troubleshooting

Analytical Expectations

-

1H NMR (DMSO-d6):

-

Disappearance of the Boc singlet (~1.4 ppm, 9H).

-

Appearance of broad exchangeable protons (NH2+) around 8.0–9.5 ppm.

-

Shift in pyrrolidine ring protons (alpha to nitrogen) downfield due to protonation.

-

-

LCMS:

-

Confirm Mass: [M+H]+ = 256.1 (Calculated for C16H17NO2).

-

Check for +56 mass units (t-butyl adduct) impurity if scavengers were not used.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Conversion | Acid concentration too low or old reagents. | Add fresh TFA or HCl; extend time. Ensure anhydrous conditions. |

| "Oiling Out" | Product is hygroscopic or impure. | Triturate with Et2O or Hexanes. Use Method B (HCl) to encourage crystallization. |

| t-Butyl Impurity (+56) | Friedel-Crafts alkylation of phenoxy ring. | Must use Method A with Triethylsilane. Keep temp at 0°C longer. |

| Pink/Red Coloration | Oxidation of electron-rich phenols. | Perform reaction under Nitrogen/Argon atmosphere. |

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[5] Journal of Peptide Research, 58(4), 338–341.[5][6] [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism & Protocols. [Link]

-

ACS GCI Pharmaceutical Roundtable. Reagent Guide: Boc Deprotection & Green Chemistry Considerations. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Amination Protocols for 3-(4-Phenoxyphenoxy)pyrrolidine

Executive Summary & Molecule Profile

In modern medicinal chemistry, 3-(4-Phenoxyphenoxy)pyrrolidine represents a high-value "privileged structure." The pyrrolidine core offers defined stereochemistry and solubility properties, while the phenoxyphenoxy tail provides a lipophilic anchor often used to engage hydrophobic pockets in kinases, GPCRs, or E3 ligase recognition domains (PROTACs).

However, as a secondary amine , this molecule presents specific challenges in reductive amination compared to primary amines. The reaction proceeds through a positively charged iminium ion intermediate rather than a neutral imine. This requires careful modulation of pH and steric considerations to prevent enamine formation or stalling.

This Application Note details two robust, field-proven protocols:

-

Method A (The Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and unhindered ketones.

-

Method B (The Scavenger): Titanium(IV) Isopropoxide mediated reduction for sterically hindered or electron-deficient ketones.

Chemical Profile

-

Molecule: 3-(4-Phenoxyphenoxy)pyrrolidine

-

Role: Nucleophile (Secondary Amine)

-

Key Challenge: Steric hindrance at the nitrogen center; solubility of the lipophilic tail.

-

Target Intermediate: Iminium Ion (

)

Mechanistic Logic & Reaction Design

To ensure experimental success, one must understand the causality of the reaction steps. The reductive amination of a secondary amine involves two distinct phases: Iminium Formation and Hydride Transfer .

The Iminium Driver

Unlike primary amines which form stable imines (Schiff bases) that can be isolated, secondary amines form iminium ions. These are highly electrophilic but exist in equilibrium with the carbinolamine precursor.

-

Acid Catalysis: Mild acid (AcOH) protonates the carbonyl oxygen, facilitating nucleophilic attack by the pyrrolidine nitrogen.

-

Water Management: In difficult cases (Method B), water must be removed (scavenged) to drive the equilibrium toward the iminium species.

Visualization: Mechanistic Pathway

The following diagram illustrates the pathway from the specific pyrrolidine starting material to the N-alkylated product.

Figure 1: Mechanistic flow for the reductive amination of secondary amines. Note the critical dehydration step leading to the Iminium Ion.

Method A: The STAB Protocol (Direct Reductive Amination)

Best For: Aldehydes (aliphatic/aromatic) and cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)3 or STAB).

Why this works

STAB is a mild hydride donor. Crucially, it reduces the iminium ion much faster than it reduces the starting aldehyde or ketone. This "chemoselectivity" allows for a "one-pot" procedure where all reagents are mixed simultaneously, minimizing handling.

Materials

-

Amine: 3-(4-Phenoxyphenoxy)pyrrolidine (1.0 equiv).

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for solubility of the phenoxy tail.

-

Reagent: Sodium Triacetoxyborohydride (1.4 – 1.6 equiv).

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Protocol

-

Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 3-(4-Phenoxyphenoxy)pyrrolidine (1.0 mmol) in DCE (5 mL).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

-

Acidification: Add Glacial Acetic Acid (1.0 mmol, ~60 µL).

-

Checkpoint: The pH should be roughly 5–6. This promotes iminium formation without protonating the amine so heavily that it loses nucleophilicity.

-

-

Reaction Initiation: Stir for 10–15 minutes at Room Temperature (RT) to allow initial equilibrium.

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at RT under nitrogen atmosphere.

-

Aldehydes: Complete in 1–4 hours.

-

Ketones: May require 12–24 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (10 mL).

-

Stir vigorously for 15 minutes to neutralize acetic acid and break down boron complexes.

-

Extract with DCM (3 x 10 mL).

-

Dry organic layers over Na2SO4, filter, and concentrate.

-

Method B: Lewis Acid Mediated (Indirect Reductive Amination)

Best For: Sterically hindered ketones, acetophenones, or electron-poor carbonyls where Method A fails. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)4) followed by Sodium Borohydride (NaBH4).

Why this works

Sterically hindered ketones struggle to form the iminium ion with secondary amines due to crowding. Ti(OiPr)4 serves a dual purpose:

-

Lewis Acid: Activates the carbonyl oxygen.

-

Water Scavenger: Irreversibly reacts with the water byproduct to form TiO2, driving the equilibrium to completion (Le Chatelier's principle).

Step-by-Step Protocol

-

Complexation: In a dry flask under Argon, combine 3-(4-Phenoxyphenoxy)pyrrolidine (1.0 mmol) and the Ketone (1.1 mmol).

-

Neat Condition (Optional but recommended): If reagents are liquids/oils, mix neat. If solids, use minimal dry THF (2 mL).

-

Lewis Acid Addition: Add Ti(OiPr)4 (1.25 mmol) via syringe.

-

Caution: Ti(OiPr)4 is moisture sensitive.

-

-

Iminium Formation: Stir the mixture at RT for 6–12 hours.

-

Note: The solution often becomes viscous.

-

-

Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).

-

Reduction: Cool to 0°C. Add NaBH4 (1.5 mmol) carefully (exothermic).

-

Completion: Allow to warm to RT and stir for 2 hours.

-

Hydrolysis (Critical Step):

-

Add water (1 mL) to quench. A heavy white precipitate (TiO2) will form.

-

Dilute with EtOAc (20 mL).

-

Filter through a pad of Celite to remove titanium salts.

-

Concentrate the filtrate.

-

Decision Matrix & Troubleshooting

To assist in protocol selection, use the following decision logic.

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl sterics.

Comparative Data Summary

| Feature | Method A (STAB) | Method B (Ti(OiPr)4) |

| Reaction Type | Direct (One-pot) | Indirect (Sequential) |

| pH Sensitivity | High (Requires pH 5-6) | Low (Lewis Acid driven) |

| Water Tolerance | Moderate | Zero (Must be anhydrous) |

| Workup | Simple Extraction | Filtration (Celite) required |

| Success Rate | >90% for Aldehydes | >85% for Difficult Ketones |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

[Link]

-

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-

[Link]

-

-

Li, J. J. (2009).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

[Link]

-

Disclaimer: These protocols involve hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Application Note: Rapid Generation of 3-Aryloxy Pyrrolidine Libraries via Microwave-Assisted Synthesis

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional nature provides an excellent framework for exploring chemical space, a critical aspect of modern drug discovery.[3] This application note provides a comprehensive guide and a detailed protocol for the efficient synthesis of 3-aryloxy pyrrolidine libraries using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the rapid, uniform, and efficient heating of microwave irradiation, this method dramatically reduces reaction times from hours or days to mere minutes, facilitating high-throughput synthesis and accelerating structure-activity relationship (SAR) studies.[4][5] We detail the underlying principles, a step-by-step protocol, optimization strategies, and data interpretation for researchers engaged in drug discovery and medicinal chemistry.

Introduction: The Power of Microwaves in Library Synthesis

In the quest for novel therapeutics, the ability to rapidly synthesize and screen diverse collections of molecules, or chemical libraries, is paramount.[6] The 3-aryloxy pyrrolidine motif is of significant interest as it combines the desirable 3D geometry of the saturated pyrrolidine ring with the diverse electronic and steric properties of the aryl moiety.

Conventional synthesis of such libraries often relies on traditional heating methods, which are slow and can lead to the formation of side products due to prolonged reaction times.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[8][9] MAOS utilizes the ability of polar molecules to generate heat when subjected to a microwave field, leading to direct, internal, and uniform heating of the reaction mixture.[8][10] This results in remarkable rate enhancements, higher product yields, and improved purity profiles, making it an ideal technology for the rapid generation of compound libraries.[4][11]

Scientific Principles and Reaction Mechanism

The Mechanism of Microwave Heating

Microwave heating is a form of dielectric heating that operates through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in our system, possess permanent dipole moments. When placed in the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This rapid, continuous reorientation causes intermolecular friction, which generates heat efficiently and uniformly throughout the entire volume of the sample.[9][12]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts used as bases or catalysts), they will oscillate back and forth in the microwave field. This movement causes collisions with surrounding molecules, generating heat.[10][12]

This direct energy transfer is fundamentally different from conventional heating, which relies on slow conduction and convection from the vessel walls, often resulting in temperature gradients and localized overheating.[8]

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The formation of the 3-aryloxy pyrrolidine core is achieved via a nucleophilic substitution reaction. A common and effective strategy involves reacting a pyrrolidine with a suitable leaving group at the 3-position with a variety of phenolates. For this protocol, we utilize (S)-N-Boc-3-methanesulfonyloxypyrrolidine, where the mesylate group serves as an excellent leaving group. The reaction with sodium phenolates, generated in situ, proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the C3 position.

Caption: General SN2 reaction mechanism for the synthesis of 3-aryloxypyrrolidines.

Experimental Protocol: Library Generation

This protocol describes the parallel synthesis of a 12-member library of 3-aryloxy pyrrolidines from a common intermediate and a selection of commercially available phenols.

Materials and Equipment

-

Starting Material: (S)-N-Boc-3-hydroxypyrrolidine

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium hydride (NaH, 60% dispersion in mineral oil), various substituted phenols (e.g., 4-fluorophenol, 3-methoxyphenol, 4-cyanophenol, etc.)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes, Saturated aq. NH₄Cl, Brine.

-

Equipment: Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator), microwave process vials (10 mL) with snap caps, magnetic stir bars, standard laboratory glassware, rotary evaporator, flash chromatography system, LC/MS system.

Workflow Overview

Caption: Overall workflow for microwave-assisted library synthesis.

Step-by-Step Procedure

Step 1: Synthesis of (S)-N-Boc-3-methanesulfonyloxypyrrolidine (Intermediate)

-

Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere at 0 °C.

-

Add triethylamine (1.5 eq) and stir for 5 minutes.

-

Add methanesulfonyl chloride (1.2 eq) dropwise. The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor completion by TLC or LC/MS.

-

Quench the reaction with water, and transfer to a separatory funnel. Extract with DCM (3x).

-

Wash the combined organic layers with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used without further purification.

Step 2: Parallel Library Synthesis (Example for one vial)

-

Safety First: Sodium hydride (NaH) is highly reactive. Handle under an inert atmosphere and quench carefully.

-

To a 10 mL microwave vial containing a stir bar, add the desired phenol (1.2 eq) and anhydrous DMF (2 mL).

-

Carefully add NaH (60% dispersion, 1.3 eq) portion-wise at 0 °C.

-

Allow the suspension to stir at room temperature for 20 minutes until gas evolution ceases, indicating the formation of the sodium phenolate.

-

Add a solution of the mesylate intermediate (1.0 eq, ~0.2 mmol) in anhydrous DMF (1 mL).

-

Seal the vial with a cap.

-

Repeat for all 12 phenols in separate vials.

Step 3: Microwave Irradiation

-

Place the vials in the microwave reactor's autosampler tray.

-

Set the following reaction parameters:

-

Temperature: 120 °C (pre-stirring for 10 seconds)

-

Hold Time: 10 minutes

-

Power: Dynamic (automatic power modulation to maintain temperature)

-

Absorption Level: High

-

-

Run the sequence.

Step 4: Work-up and Purification

-

After the vials have cooled to room temperature, carefully uncap them in a fume hood.

-

Quench each reaction by slowly adding saturated aq. NH₄Cl (5 mL).

-

Extract each vial's contents with Ethyl Acetate (3 x 10 mL).

-

Combine the organic extracts for each reaction, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify each crude product using an automated flash chromatography system (e.g., using a gradient of 0-40% EtOAc in Hexanes).

-

Combine the pure fractions and concentrate to yield the final products.

Data, Optimization, and Library Scope

Rapid reaction times allow for efficient optimization of conditions.[4][5] A design of experiments (DoE) approach can be used to quickly identify optimal temperature, time, and base equivalents.

Table 1: Example of Reaction Optimization

| Entry | Temperature (°C) | Time (min) | Base (eq NaH) | Conversion (%) |

| 1 | 80 | 15 | 1.1 | 45 |

| 2 | 100 | 10 | 1.1 | 78 |

| 3 | 120 | 5 | 1.1 | 85 |

| 4 | 120 | 10 | 1.3 | >95 |

| 5 | 140 | 10 | 1.3 | >95 (some degradation) |

Conversion determined by LC/MS analysis of crude reaction mixture.

Table 2: Representative Library Scope

The protocol is robust across a range of phenols with varying electronic properties.

| Compound | Aryl Group | Yield (%) | Purity (%) |

| 1a | Phenyl | 88 | >98 |

| 1b | 4-Fluorophenyl | 91 | >99 |

| 1c | 4-Methoxyphenyl | 93 | >99 |

| 1d | 4-Cyanophenyl | 75 | >97 |

| 1e | 4-Nitrophenyl | 71 | >96 |

| 1f | 3-Chlorophenyl | 85 | >98 |

| 1g | 2-Methylphenyl | 79 | >97 |

| 1h | Naphthalen-2-yl | 83 | >98 |

Yields are for isolated, purified products. Purity determined by LC/MS (254 nm).

Observation: Electron-donating groups on the phenol generally lead to higher yields, while strongly electron-withdrawing groups (e.g., cyano, nitro) slightly diminish the yield, likely due to the reduced nucleophilicity of the corresponding phenolate. Steric hindrance (e.g., 2-methylphenyl) can also lead to slightly lower yields.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Incomplete formation of phenolate; inactive mesylate. | Ensure DMF is anhydrous. Use fresh NaH. Confirm activity of mesylate intermediate. Increase temperature or time. |

| Formation of Elimination Product | Base is too strong or temperature is too high. | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). Lower the reaction temperature and increase the time.[13] |

| Multiple Byproducts | Degradation of starting material or product. | Lower the reaction temperature. Reduce the reaction time. Ensure the reaction is under an inert atmosphere. |